(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one
Description
(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one is a bicyclic heterocyclic compound featuring a pyrroloimidazolone core substituted with a piperidin-4-yl group at the 2-position.
Properties
CAS No. |
1224698-11-6 |
|---|---|
Molecular Formula |
C11H19N3O |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
(7aS)-2-piperidin-4-yl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one |
InChI |
InChI=1S/C11H19N3O/c15-11-13-7-1-2-10(13)8-14(11)9-3-5-12-6-4-9/h9-10,12H,1-8H2/t10-/m0/s1 |
InChI Key |
XKZVHWQXRLXOEB-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H]2CN(C(=O)N2C1)C3CCNCC3 |
Canonical SMILES |
C1CC2CN(C(=O)N2C1)C3CCNCC3 |
Origin of Product |
United States |
Biological Activity
(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of (S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one is C₁₁H₁₉N₃O, and it is characterized by a piperidine ring and a pyrrolo-imidazolone framework. The presence of these structural elements suggests potential interactions with various biological targets, particularly in the central nervous system and oncology.
1. Neurotransmitter Modulation
The piperidine moiety in the compound indicates potential interactions with neurotransmitter systems. Research has shown that similar compounds can modulate neurotransmitter receptors, leading to effects on mood and cognition. For instance, studies have highlighted the ability of piperidine derivatives to act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders.
2. Anticancer Activity
Compounds with imidazolone structures have been associated with anticancer properties. Preliminary studies suggest that (S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one may exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of similar structures have demonstrated significant activity against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell proliferation .
Research indicates that (S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one may exert its biological effects through several mechanisms:
- Receptor Binding : The compound's structure allows it to bind to specific receptors involved in neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : It may inhibit certain enzymes that are crucial for cancer cell survival, thereby enhancing the efficacy of existing chemotherapeutic agents.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one, a comparison with structurally related compounds is essential:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Pyrrolidine derivatives | Contains a pyrrolidine ring | Neurotransmitter modulation | Varying substituents affect receptor selectivity |
| Imidazolone analogs | Imidazolone core present | Anticancer properties | Variability in nitrogen positioning affects activity |
| Piperazine derivatives | Piperazine ring instead of piperidine | Antipsychotic effects | Different ring size alters pharmacodynamics |
This table highlights how (S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one stands out due to its specific combination of structural features that may lead to unique biological interactions not observed in other similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that imidazolone derivatives demonstrated potent anticancer activity against various tumor cell lines. The study emphasized the importance of structural modifications in enhancing efficacy .
- Neuropharmacological Evaluation : Another research article explored the neuropharmacological properties of piperidine-containing compounds. It found that these compounds could significantly impact serotonin and dopamine levels in animal models, suggesting potential therapeutic applications for mood disorders .
Comparison with Similar Compounds
Comparison with Silylated Analogs
Table 1: Comparison of Silylated Analogs vs. Target Compound
Comparison with Piperidinyl-Containing Heterocycles
Structural Analogs in Different Core Systems
describes piperidin-4-yl-substituted derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one. While these share the piperidine motif, their core structures differ significantly from the pyrroloimidazolone system, leading to distinct electronic and steric profiles .
Table 2: Piperidinyl Derivatives in Diverse Scaffolds
Comparison with Ferrocene-Based Derivatives
and describe ferrocene-conjugated pyrroloimidazolones (e.g., compound 108 and 130 ), which exhibit unique redox properties and stereochemical complexity. These derivatives are synthesized via double lithiation and subsequent coupling, achieving yields of 30–75% . The target compound lacks such metalloid motifs, limiting its electrochemical utility but simplifying synthetic and purification steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
